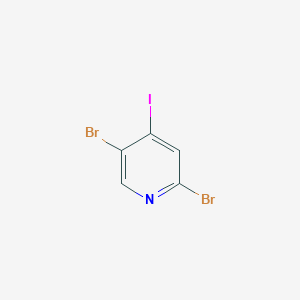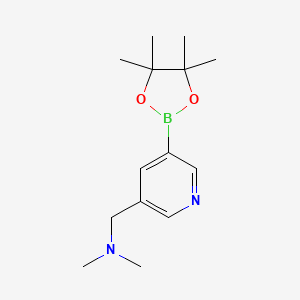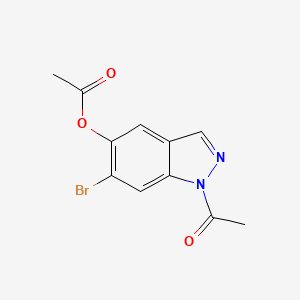
2,5-Dibromo-4-iodopyridine
Overview
Description
2,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂IN. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as 2,5-dibromo-4-iodopyridine, are often used in organic synthesis as building blocks or intermediates . They can participate in various chemical reactions to form complex structures, indicating their potential role in interacting with a wide range of molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-iodopyridine typically involves a two-step halogenation process. Initially, pyridine undergoes bromination to form 2,5-dibromopyridine. This intermediate is then subjected to iodination to yield the final product, this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Cross-Coupling Reactions: Palladium or copper catalysts are often used, along with appropriate ligands and bases.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines.
Scientific Research Applications
2,5-Dibromo-4-iodopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the iodine atom, making it less versatile in certain reactions.
4-Iodopyridine: Contains only the iodine atom, limiting its reactivity compared to 2,5-Dibromo-4-iodopyridine.
2-Bromo-4-iodopyridine: Similar but with one less bromine atom, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,5-dibromo-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWIJLEDSUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400519.png)








![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)



![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)
